molecular formula C25H24N4O2S2 B2484522 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide CAS No. 864859-83-6

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2484522
CAS No.: 864859-83-6
M. Wt: 476.61
InChI Key: PLLQLOAQZUHAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide is a heterocyclic small molecule characterized by a fused thieno[2,3-c]pyridine core modified with a benzo[d]thiazole substituent, an acetyl group at position 6, and a 4-(dimethylamino)benzamide moiety. Elevated APE1 activity in gliomas and other cancers correlates with resistance to alkylating agents and radiotherapy, making its inhibition a promising therapeutic strategy .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-15(30)29-13-12-18-21(14-29)33-25(22(18)24-26-19-6-4-5-7-20(19)32-24)27-23(31)16-8-10-17(11-9-16)28(2)3/h4-11H,12-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQLOAQZUHAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anti-tubercular properties and other relevant therapeutic effects.

Chemical Structure

The compound features a benzothiazole moiety linked to a tetrahydrothieno structure and a dimethylamino benzamide group. The structural complexity suggests multiple mechanisms of action, making it a candidate for various therapeutic applications.

Synthesis

Recent studies have highlighted several synthetic pathways for similar benzothiazole derivatives. Techniques such as Knoevenagel condensation and one-pot multicomponent reactions have been employed to create compounds with enhanced biological activity against pathogens like Mycobacterium tuberculosis (M. tuberculosis) .

Anti-Tubercular Activity

Recent research indicates that compounds similar to this compound exhibit significant anti-tubercular activity. The Minimum Inhibitory Concentration (MIC) values for various synthesized derivatives have shown promising results:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

The data indicates that these compounds can inhibit the growth of M. tuberculosis effectively, with some derivatives achieving over 90% inhibition at low concentrations .

The proposed mechanisms of action for benzothiazole derivatives include:

  • Inhibition of cell wall synthesis : Disruption of mycolic acid synthesis in the bacterial cell wall.
  • Interference with metabolic pathways : Targeting enzymes involved in lipid metabolism and energy production.

These mechanisms are supported by structural analyses showing interactions between the compound and target proteins in bacterial cells .

Study 1: Synthesis and Evaluation

A study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity. Among these, the compound this compound was highlighted for its superior activity compared to standard drugs .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the benzothiazole ring significantly impacted biological activity. The presence of electron-donating groups enhanced potency against M. tuberculosis .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazole derivatives, including the compound . Research indicates that compounds containing the benzothiazole moiety demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide have shown promising results in inhibiting pancreatic cancer cell proliferation .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary findings suggest that it possesses significant antibacterial properties comparable to established antibiotics .

Anti-inflammatory Effects

Research into related compounds has revealed anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism of action may involve the inhibition of specific inflammatory pathways .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations.

General Synthetic Pathway

  • Formation of Benzothiazole Core : Initial steps often involve the synthesis of the benzothiazole core through cyclization reactions.
  • Acetylation : The introduction of an acetyl group at the 6-position can be achieved using acetic anhydride or acetyl chloride.
  • Thieno[2,3-c]pyridine Integration : The thieno[2,3-c]pyridine structure is integrated through cyclization reactions involving appropriate precursors.
  • Dimethylamino Substitution : Finally, the dimethylamino group is introduced to enhance solubility and biological activity.

These steps highlight the complexity involved in synthesizing this compound and underscore the need for careful optimization to improve yields and purity .

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a series of benzothiazole derivatives against pancreatic cancer cells. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives showed significant inhibition zones in disc diffusion assays compared to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural homology with APE1 inhibitors such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) . Key differences include:

  • Position 6 substituent : The acetyl group in the query compound vs. an isopropyl group in Compound 3.
  • Benzamide modification: The 4-(dimethylamino)benzamide in the query compound vs. a simpler acetamide group in Compound 3.

Table 1: Structural and Functional Comparison

Feature Query Compound Compound 3
Core structure Tetrahydrothieno[2,3-c]pyridine with benzo[d]thiazole Tetrahydrothieno[2,3-c]pyridine with benzo[d]thiazole
Position 6 substituent Acetyl Isopropyl
Terminal substituent 4-(Dimethylamino)benzamide Acetamide
APE1 inhibition (IC₅₀) Not reported Low µM range
Cellular activity (HeLa lysates) Not reported Comparable to pure enzyme activity
Pharmacokinetics (brain exposure) Not reported High plasma and brain exposure in mice

Functional Insights

  • APE1 Inhibition: Compound 3 inhibits APE1 in the low µM range, enhancing the cytotoxicity of alkylating agents like temozolomide . The query compound’s 4-(dimethylamino)benzamide group may improve solubility or target affinity, but empirical data are lacking.
  • Pharmacokinetics : Compound 3 exhibits favorable brain penetration in mice, a critical feature for glioma therapy . The acetyl group in the query compound could alter metabolic stability compared to the isopropyl group in Compound 3.

Mechanistic Implications

Elevated APE1 activity in gliomas (mean activity 7.3-fold higher in tumors vs. normal brain ) underscores the therapeutic relevance of inhibitors.

Research Findings and Limitations

  • Key Gap: No direct data on the query compound’s APE1 inhibition, cellular activity, or pharmacokinetics are available in the reviewed literature.
  • Inference from Analogues: The benzo[d]thiazole-thienopyridine scaffold is associated with APE1 inhibition , but substituent modifications (e.g., acetyl vs. isopropyl) likely influence drug-likeness and target engagement.
  • Therapeutic Potential: APE1 inhibitors like Compound 3 synergize with alkylating agents , aligning with the need to overcome glioma resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.